(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one
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Overview
Description
®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable acylating agent to introduce the cyclopropylacetyl group.
Cyclization: The phenoxy intermediate is then subjected to cyclization conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylacetyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, pyrrolidinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: These include other compounds with the pyrrolidinone ring structure, which may have similar biological activities.
Phenoxy compounds: Compounds with the phenoxy group, which can also exhibit diverse biological effects.
Uniqueness
The uniqueness of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3R)-3-[4-(2-cyclopropylacetyl)phenoxy]pyrrolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1 |
InChI Key |
KQNRJQMIMFGUKG-CQSZACIVSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1OC2=CC=C(C=C2)C(=O)CC3CC3 |
Canonical SMILES |
C1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O |
Origin of Product |
United States |
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